molecular formula C19H20ClN3O4 B3012044 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide CAS No. 1021137-04-1

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide

Cat. No.: B3012044
CAS No.: 1021137-04-1
M. Wt: 389.84
InChI Key: ORYASJGJJVJWCP-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with acetamido and chlorophenoxy substituents, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acylation Reaction: The initial step involves the acylation of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.

    Amidation Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with ethylenediamine to produce N-(2-(4-chlorophenoxy)acetamido)ethylamine.

    Final Amidation: The final step involves the reaction of N-(2-(4-chlorophenoxy)acetamido)ethylamine with 4-acetamidobenzoic acid to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s acetamido and chlorophenoxy groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or inhibiting enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide is unique due to its specific combination of acetamido and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-13(24)23-16-6-2-14(3-7-16)19(26)22-11-10-21-18(25)12-27-17-8-4-15(20)5-9-17/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYASJGJJVJWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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